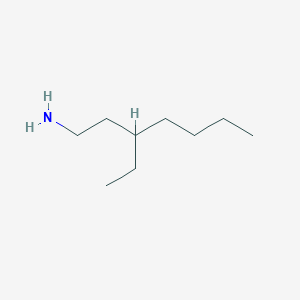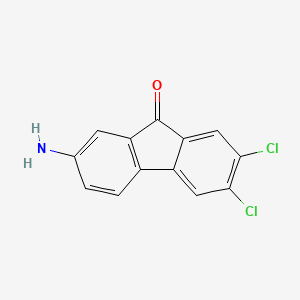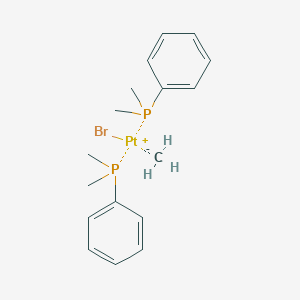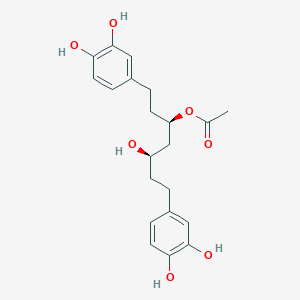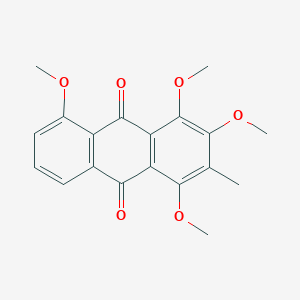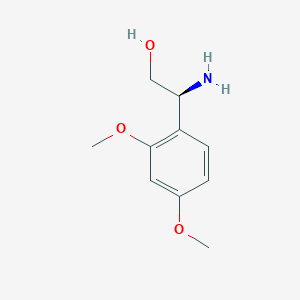
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H15NO3 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and two methoxy groups (-OCH3) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-nitro-2-(2,4-dimethoxyphenyl)ethanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 2,4-dimethoxyphenylacetaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors for the reduction process. The choice of catalyst, solvent, and reaction conditions would be optimized to ensure high yield and purity of the product. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2,4-dimethoxyphenyl)acetone.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3,4-dimethoxyphenyl)ethanol: Similar structure with methoxy groups at different positions.
2-Amino-2-(2,4-dihydroxyphenyl)ethanol: Hydroxyl groups instead of methoxy groups.
2-Amino-2-(2,4-dimethoxyphenyl)propane: Different alkyl chain length.
Uniqueness
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
XNLFQEYMRQGUGF-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H](CO)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


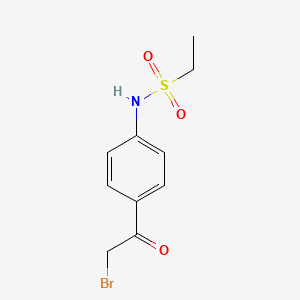
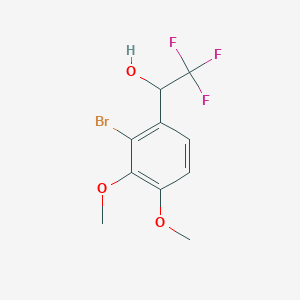
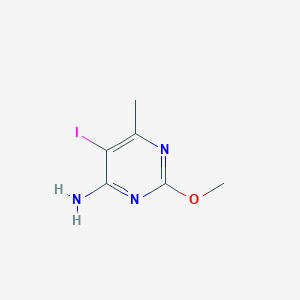
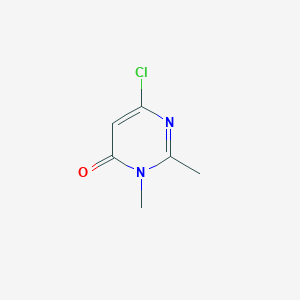
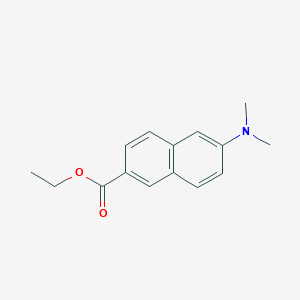
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
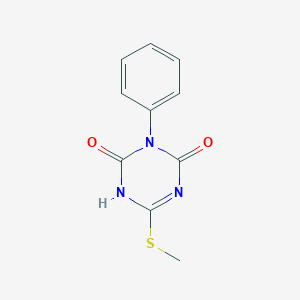
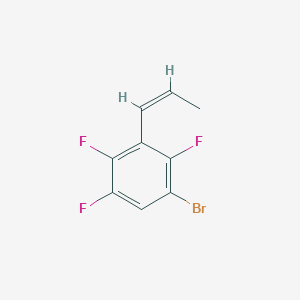
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
